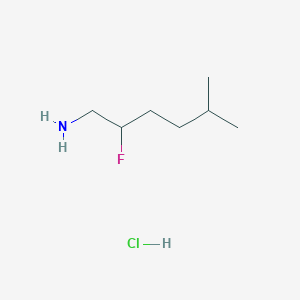

2-Fluoro-5-methylhexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-5-methylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16FN.ClH/c1-6(2)3-4-7(8)5-9;/h6-7H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXYGYTWSPYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Fluoro-5-methylhexan-1-amine hydrochloride is an organic compound belonging to the class of amines, notable for its structural features that include a fluorine atom and a methyl group on a hexane backbone. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's unique structure enhances its lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

- Starting Materials : Precursors such as hexan-1-amine and fluorinating agents.

- Reagents : Solvents like dichloromethane or ethanol are often used to optimize yields.

- Conditions : Controlled temperatures and specific reaction times are critical for successful synthesis.

Biological Activity

This compound has shown various biological activities, particularly in the following areas:

1. Interaction with Biological Targets

- The compound interacts with specific receptors or enzymes, influencing physiological processes. The presence of the fluorine atom enhances its binding properties, allowing it to modulate receptor activity effectively.

2. Pharmacological Potential

- Preliminary studies indicate that this compound may exhibit stimulant properties similar to other amines, potentially affecting neurotransmitter systems in the brain.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The fluorine atom increases the lipophilicity of the molecule, leading to enhanced penetration through cellular membranes.

- Hydrogen Bonding : The amine group facilitates interactions with various biological macromolecules, promoting its pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparison with Similar Compounds

Key Observations:

Structural Complexity :

- Fluorexetamine hydrochloride (arylcyclohexylamine) features a rigid cyclohexane ring and aromatic fluorophenyl group, contrasting with the linear aliphatic chain of 2-fluoro-5-methylhexan-1-amine hydrochloride .

- The spirocyclic compound () introduces a sulfur atom and fused ring system, which may confer distinct electronic properties compared to purely aliphatic amines .

Molecular Weight and Stability: Fluorexetamine’s higher molecular weight (271.8 vs. ~183.6 for the target compound*) correlates with its complex structure and specialized storage requirements (-20°C) .

Functional Group Impact :

- Fluorine substitution in Fluorexetamine and the target compound could increase metabolic stability and lipophilicity, though the aryl fluorine in Fluorexetamine may confer stronger π-π interactions in biological systems .

- Heterocycles (e.g., oxadiazole in ) often improve bioavailability but introduce synthetic challenges compared to aliphatic amines .

Research and Application Insights

- Fluorexetamine Hydrochloride : Used as an analytical reference standard in forensic and pharmacological studies due to its arylcyclohexylamine scaffold, which is associated with NMDA receptor modulation .

- Spirocyclic and Heterocyclic Derivatives : These compounds (–8) are prioritized in drug discovery for their ability to mimic bioactive conformations and resist enzymatic degradation .

- Aliphatic Amine Hydrochlorides : Linear structures like the target compound are advantageous in early-stage medicinal chemistry for their straightforward functionalization and tunable physicochemical properties.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Fluoro-5-methylhexan-1-amine hydrochloride typically involves:

- Introduction of the fluorine atom at the 2-position of the hexane chain.

- Installation of the amine group at the 1-position.

- Methyl substitution at the 5-position.

- Conversion of the free amine to its hydrochloride salt for stability and handling.

These transformations require careful control of reaction conditions to avoid side reactions such as elimination or over-fluorination.

Preparation of the Hexane Backbone with Functional Groups

A key step in the synthesis is the preparation of the suitably substituted hexane intermediate. According to patent CN108003037B, a related hexene amine (N-methyl-5-hexene-1-amine) is synthesized by nucleophilic substitution of 6-bromo-1-hexene with methylamine in a solvent such as methanol or ethanol under mild heating (40-50 °C) for 2-3 hours, followed by stabilization and purification steps. This method avoids hazardous byproducts like explosive hydrogen gas and allows for scalable production.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 6-bromo-1-hexene + methylamine (5-15 eq) in methanol | N-methyl-5-hexene-1-amine formation |

| 2 | Heating at 40-50 °C for 2-3 hours | Reaction completion |

| 3 | Addition of stabilizer (e.g., p-methoxyphenol) | Prevents polymerization |

| 4 | Sodium hydroxide addition | Neutralization |

| 5 | Reduced pressure distillation | Purification of product |

This approach can be adapted for the preparation of 5-methyl substituted hexane derivatives by using appropriately substituted bromoalkene precursors.

Amination and Salt Formation

After successful fluorination, the terminal amine group is introduced or unmasked. The amine is then converted into its hydrochloride salt to improve stability and facilitate isolation.

Typical conditions include:

- Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- Crystallization or precipitation of the hydrochloride salt.

- Drying under vacuum to yield pure this compound.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Notes/Challenges |

|---|---|---|---|

| 1 | Preparation of substituted hexane backbone | Alkyl halide (e.g., 6-bromo-1-hexene derivative), methylamine, solvent (methanol) | Control of temperature (40-50 °C), excess amine to drive reaction |

| 2 | Protection of functional groups | Formation of oxazole or keto ester derivatives | Protects sensitive groups during fluorination |

| 3 | Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Avoids elimination; requires mild conditions |

| 4 | Deprotection and hydrolysis | Acidic/basic hydrolysis to reveal amine and other groups | Careful control to prevent degradation |

| 5 | Formation of hydrochloride salt | Treatment with HCl in solvent, crystallization | Enhances stability and purity |

Research Findings and Practical Considerations

- The use of excess methylamine and mild heating avoids explosive byproducts and improves yield in amination steps.

- Fluorination requires careful selection of protecting groups and fluorinating agents to minimize side reactions.

- The overall yield depends on the efficiency of fluorination and subsequent deprotection steps; yields around 50-60% are achievable with optimized protocols.

- Industrial applicability favors methods avoiding hazardous reagents like sodium hydride or harsh fluorinating conditions.

Q & A

(Basic) What are the recommended synthesis routes for 2-Fluoro-5-methylhexan-1-amine hydrochloride, and what yield optimization strategies exist?

Answer:

The synthesis typically involves reductive amination of 2-fluoro-5-methylhexanal using ammonium chloride under hydrogenation with a platinum oxide (PtO₂) catalyst. Key steps include:

- Amination : Reacting the aldehyde with NH₃/ammonium chloride in methanol at 50°C for 12 hours.

- Reduction : Hydrogenation under 50 psi H₂ with PtO₂ to reduce the imine intermediate.

- Acidification : Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.

Yield optimization strategies: - Control pH during amination (pH 8–9) to minimize side reactions.

- Use excess ammonium chloride (1.5 eq) to drive imine formation.

- Purify intermediates via recrystallization (ethanol/water) to remove unreacted aldehyde .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Answer:

Employ a multi-technique approach:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min, monitoring UV absorption at 210 nm. Purity ≥98% is acceptable for most studies .

- NMR : ¹H NMR (D₂O, 400 MHz) should show signals for the methyl group (δ 1.2–1.4 ppm, triplet), fluorine-coupled CH₂ (δ 3.1–3.3 ppm), and amine protons (broad, δ 5.5 ppm). ¹⁹F NMR confirms fluorine position (δ -120 to -125 ppm).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 166.1 (free base) and [M+Cl]⁻ at m/z 184.1 (hydrochloride) .

(Advanced) What are the challenges in maintaining stereochemical integrity during the synthesis of this compound?

Answer:

The fluorine atom’s electronegativity can induce racemization at the α-carbon during amination. Mitigation strategies include:

- Low-Temperature Reactions : Conduct amination at 0–5°C to reduce kinetic resolution.

- Chiral Catalysts : Use (R)-BINAP-modified palladium catalysts to enforce enantioselective hydrogenation.

- Monitoring : Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

(Basic) What are the optimal storage conditions to ensure long-term stability of this compound?

Answer:

Store at -20°C in airtight, light-resistant containers with desiccant (e.g., silica gel). Stability studies confirm:

- Degradation : <2% over 5 years when stored under argon.

- Moisture Sensitivity : Hydrolysis rates increase above 40% relative humidity (RH). Use vacuum-sealed vials for hygroscopic batches .

(Advanced) How can researchers analyze and mitigate degradation products formed under accelerated stability testing conditions?

Answer:

Accelerated Testing : Expose samples to 40°C/75% RH for 6 months. Analyze degradation via:

- LC-MS : Identify hydrolyzed products (e.g., 2-fluoro-5-methylhexanal) using a Q-TOF mass spectrometer.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C.

Mitigation : - Add antioxidants (0.1% BHT) to retard oxidation.

- Use lyophilization for long-term storage .

(Basic) What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis.

- First Aid : For skin contact, rinse with 1% acetic acid (neutralizes HCl) followed by water. For inhalation, move to fresh air and monitor for bronchospasm for 48 hours .

(Advanced) What in vitro models are suitable for assessing the biological activity of this compound?

Answer:

- Receptor Binding Assays : Screen for affinity at adrenergic (α₁, α₂) or serotonin (5-HT₂) receptors using HEK-293 cells transfected with human receptors. IC₅₀ values <10 μM indicate pharmacological potential.

- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using rat liver microsomes and kynuramine as substrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.